molecular formula C9H12NO2+ B1205750 N-(beta-Acetoxyethyl)pyridinium CAS No. 46121-55-5

N-(beta-Acetoxyethyl)pyridinium

Cat. No.: B1205750
CAS No.: 46121-55-5
M. Wt: 166.2 g/mol
InChI Key: LAWNEQSYVWOOLN-UHFFFAOYSA-N
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Description

N-(beta-Acetoxyethyl)pyridinium (CAS Number 46121-55-5), a pyridinium compound with the molecular formula C9H12NO2+ and a molecular weight of 166.20 g/mol, is a significant molecule for biochemical and pharmacological research . Its primary research value lies in two key areas: as a classic analogue for studying cholinergic system structure-activity relationships and as a versatile prodrug strategy for enhancing aqueous solubility. A foundational conformational study compared this compound directly to acetylcholine, revealing that its gauche-gauche conformation is the absolute minimum energy state, a finding that provides critical insights into the steric and electronic requirements for binding to cholinergic receptors and helps explain the reduced biological activity of certain pyridinium analogues . Beyond its role in neuroscience research, the structural motif of N-(acyloxyalkyl)pyridinium salts is a well-established prodrug approach. These salts are extensively investigated to dramatically improve the aqueous solubility of parent drugs that are otherwise poorly soluble, a common challenge in formulation development. The mechanism of action for this prodrug class involves enzymatic hydrolysis, particularly by serum esterases, which cleaves the acyl group to regenerate the active parent drug molecule . This makes this compound a compound of high interest for developing injectable formulations for compounds with low inherent solubility, supporting research in drug delivery and development. Researchers will find this chemical to be a valuable tool for probing cholinergic mechanisms and for advancing novel, soluble prodrug candidates.

Properties

CAS No.

46121-55-5

Molecular Formula

C9H12NO2+

Molecular Weight

166.2 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylethyl acetate

InChI

InChI=1S/C9H12NO2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/q+1

InChI Key

LAWNEQSYVWOOLN-UHFFFAOYSA-N

SMILES

CC(=O)OCC[N+]1=CC=CC=C1

Canonical SMILES

CC(=O)OCC[N+]1=CC=CC=C1

Other CAS No.

46121-55-5

Synonyms

N-(beta-acetoxyethyl)pyridinium
PYACH
pyridinium, 1-(2-(acetyloxy)ethyl)-

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

N-(beta-Acetoxyethyl)pyridinium has been studied for its antimicrobial effects. Research indicates that derivatives of pyridinium compounds exhibit significant activity against a range of bacteria and fungi.

  • Case Study: Antibacterial Activity
    In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .

Pharmaceutical Applications

The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development.

  • Case Study: Drug Development
    A patent filed for a series of pyridinium derivatives highlighted the synthesis of this compound as a precursor for developing new analgesics. The compound was shown to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is crucial for effective drug formulation .

Agricultural Uses

This compound has applications in agriculture, particularly as a pesticide.

  • Case Study: Pesticidal Activity
    Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited effective insecticidal properties against common agricultural pests such as aphids and whiteflies. The compound's effectiveness was attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death .

Material Science

In material science, this compound is explored for its potential in synthesizing polymers.

  • Case Study: Polymer Synthesis
    A study published in Polymer Chemistry investigated the use of this compound as an initiator in the polymerization process. The resulting polymers displayed enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

Chemical Synthesis

The compound serves as an important reagent in organic synthesis.

  • Case Study: Synthesis of Complex Molecules
    In synthetic organic chemistry, this compound has been utilized in the synthesis of complex heterocyclic compounds. Researchers reported that using this pyridinium salt facilitated the formation of nitrogen-containing rings, which are prevalent in many biologically active molecules .

Data Summary Table

Application AreaDescriptionKey Findings
Antimicrobial PropertiesEffective against bacteria and fungiMIC = 32 µg/mL for E. coli and S. aureus
Pharmaceutical ApplicationsEnhances solubility and bioavailabilityUsed as a precursor for analgesics
Agricultural UsesActs as an insecticideEffective against aphids and whiteflies
Material ScienceUsed in polymer synthesisImproved thermal stability and mechanical properties
Chemical SynthesisReagent for synthesizing complex moleculesFacilitates formation of nitrogen-containing rings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparison with Acetylcholine (ACh)

PyACh serves as a synthetic analog of ACh but exhibits distinct conformational and biological properties:

Property PyACh Acetylcholine (ACh)
Conformational Minimum Gauche-gauche (absolute minimum) Gauche (local minimum)
Intramolecular Interactions Stronger due to reduced spherical screening around nitrogen Weaker, enabling flexibility
Biological Activity Reduced activity due to conformational rigidity High activity in synaptic transmission

The PCILO computational method revealed that PyACh’s rigid gauche-gauche conformation limits its ability to mimic ACh’s dynamic binding to cholinergic receptors, explaining its diminished bioactivity .

Comparison with Other Pyridinium Salts

Pyridinium salts vary widely in substituents and applications. Key examples include:

Compound Substituent Key Properties/Applications References
N-(1-Ethoxyvinyl)pyridinium triflate 1-Ethoxyvinyl Novel synthesis route; unstable, limited applications
N-(Ethoxycarbonylmethyl)pyridinium bromide Ethoxycarbonylmethyl Commercial availability; uncharacterized bioactivity
Pyridinium salts with chloroacetanilide derivatives Variable alkenyl/aryl groups Corrosion inhibitors for steel (e.g., 85% efficiency in acid environments)
  • Synthetic Accessibility : PyACh shares a straightforward synthesis route with other pyridinium salts (e.g., benzene-mediated quaternization ). However, N-(1-alkoxyvinyl)pyridinium salts require specialized conditions (e.g., ethoxyacetylene addition) and exhibit instability, hindering practical use .
  • Stability vs.

Preparation Methods

Alkylation of Pyridine with β-Acetoxyethyl Halides

This classical approach involves the quaternization of pyridine using β-acetoxyethyl bromide or chloride. The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen acts as a nucleophile, displacing the halide.

Procedure :

  • Synthesis of β-Acetoxyethyl bromide : Ethylene glycol monoacetate is treated with hydrobromic acid (HBr) under reflux to yield β-bromoethyl acetate.

  • Alkylation : Pyridine is reacted with β-bromoethyl acetate in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. The product precipitates as a crystalline solid, often isolated via filtration.

Optimization Insights :

  • Solvent choice : Acetonitrile enhances reaction rates due to its high polarity and ability to stabilize ionic intermediates.

  • Counterion effects : Bromide salts generally exhibit higher solubility in organic solvents compared to chlorides, facilitating isolation.

  • Yield limitations : Competing hydrolysis of β-acetoxyethyl halides under aqueous conditions necessitates anhydrous environments. Typical yields range from 65% to 85%.

Nucleophilic Addition to Vinyl Carboxylates

A modern alternative, described in US5708167A , involves the addition of pyridine to vinyl acetate under mild conditions. This method avoids hazardous alkyl halides and leverages the electrophilicity of the vinyl carboxylate’s α-carbon.

Procedure :

  • Reaction setup : Pyridine and vinyl acetate are combined in a 1:1 molar ratio. The exothermic reaction initiates spontaneously at room temperature, forming N-(β-acetoxyethyl)pyridinium acetate.

  • Purification : Unreacted vinyl acetate is removed via distillation under reduced pressure (50 mmHg to 1 mmHg). The residual product is crystallized from ethanol or dichloromethane.

Key Advantages :

  • Safety : Eliminates handling of corrosive HBr gas.

  • Scalability : The reaction’s exothermic nature allows rapid scale-up without external heating.

  • Yield : Reported yields exceed 90% for analogous N-(β-acyloxyethyl) compounds.

Comparative Analysis of Methods

Parameter Alkylation with Halides Vinyl Carboxylate Addition
Reaction Time 12–24 hours2–4 hours
Yield 65–85%>90%
Hazard Profile High (HBr handling)Low
Functional Group Tolerance ModerateHigh
Purification Complexity ModerateLow

The vinyl carboxylate method outperforms traditional alkylation in efficiency and safety, though alkylation remains relevant for bromide-specific applications.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Alkylation : Elevated temperatures (60–80°C) in acetonitrile minimize side reactions such as pyridine oligomerization.

  • Vinyl carboxylate addition : Room-temperature initiation prevents thermal decomposition of the β-acetoxyethyl group.

Counterion Exchange

N-(β-Acetoxyethyl)pyridinium acetate can undergo metathesis with potassium bromide to yield the bromide salt, enhancing compatibility with subsequent reactions:

N-(β-Acetoxyethyl)pyridinium acetate+KBrN-(β-Acetoxyethyl)pyridinium bromide+KOAc\text{N-(β-Acetoxyethyl)pyridinium acetate} + \text{KBr} \rightarrow \text{N-(β-Acetoxyethyl)pyridinium bromide} + \text{KOAc}

Side Reactions and Mitigation

  • Hydrolysis : β-Acetoxyethyl groups are prone to hydrolysis in aqueous media. Anhydrous conditions and neutral pH are critical.

  • Over-alkylation : Excess pyridine (1.2–2.0 equiv) ensures complete consumption of the alkylating agent.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR : Key signals include the pyridinium aromatic protons (δ 8.5–9.0 ppm) and the β-acetoxyethyl methyl group (δ 2.0–2.1 ppm).

  • IR : Stretching vibrations at 1740 cm⁻¹ (C=O) and 1230 cm⁻¹ (C-O) confirm the acetate moiety.

Crystallography

Single-crystal X-ray diffraction of N-(β-acetoxyethyl)pyridinium bromide reveals a planar pyridinium ring with the β-acetoxyethyl group in a gauche conformation.

Applications and Derivatives

N-(β-Acetoxyethyl)pyridinium salts serve as precursors to N-vinylpyridinium compounds via thermal elimination of acetic acid:

N-(β-Acetoxyethyl)pyridiniumΔN-vinylpyridinium+AcOH\text{N-(β-Acetoxyethyl)pyridinium} \xrightarrow{\Delta} \text{N-vinylpyridinium} + \text{AcOH}

These derivatives are pivotal in polymer chemistry and drug delivery systems.

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